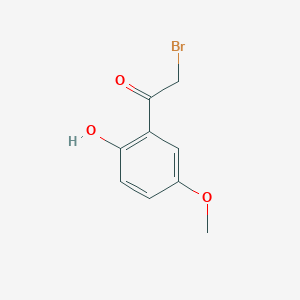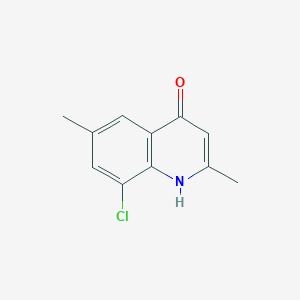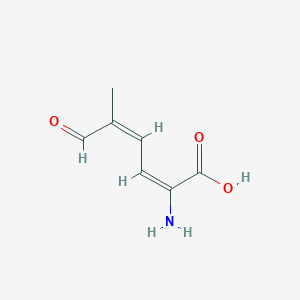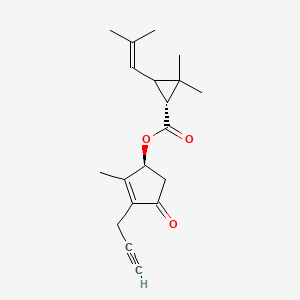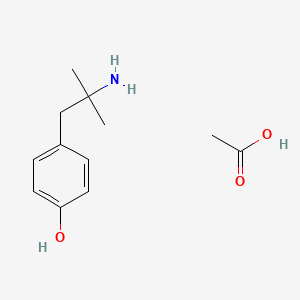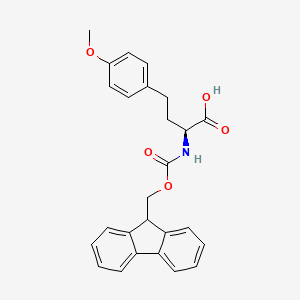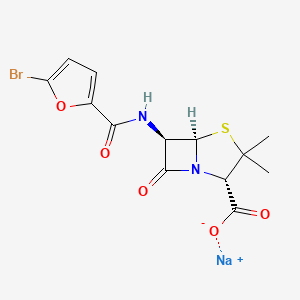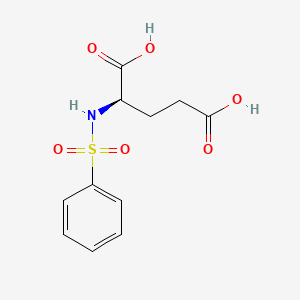
1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene
Descripción general
Descripción
1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene, also known as 1-Fluoro-4-(2-phenyl-1-propenyl)benzene or FPB, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has a unique structure that makes it useful in a variety of research areas, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene(1-phenyl-propa-1,2-dienyl)-benzene involves the inhibition of certain enzymes in the body. Specifically, FPB has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds in the body. By inhibiting these enzymes, FPB may be able to enhance the activity of certain drugs or reduce their toxicity.
Biochemical and Physiological Effects:
1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene(1-phenyl-propa-1,2-dienyl)-benzene has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that FPB can inhibit the activity of cytochrome P450 enzymes, as well as other enzymes involved in drug metabolism. In vivo studies have shown that FPB can enhance the activity of certain drugs, such as the anticancer drug paclitaxel, by inhibiting their metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene(1-phenyl-propa-1,2-dienyl)-benzene in lab experiments is its ability to inhibit the activity of cytochrome P450 enzymes. This can be useful in studying the metabolism of drugs and other compounds in the body. However, one limitation of using FPB is its potential toxicity. Studies have shown that high doses of FPB can be toxic to cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene(1-phenyl-propa-1,2-dienyl)-benzene. One area of research involves the development of new drugs that target specific enzymes in the body. FPB may be a useful tool in this area, as it can inhibit the activity of certain enzymes and enhance the activity of certain drugs. Another area of research involves the study of FPB's potential toxicity and its effects on cellular processes. Finally, FPB may be useful in the development of new diagnostic tools for certain diseases, such as cancer.
Aplicaciones Científicas De Investigación
1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene(1-phenyl-propa-1,2-dienyl)-benzene has been studied for its potential applications in scientific research, particularly in the areas of medicinal chemistry and pharmacology. One area of research involves the development of new drugs that target specific proteins or enzymes in the body. FPB has been shown to inhibit the activity of certain enzymes, making it a potential candidate for drug development.
Propiedades
InChI |
InChI=1S/C15H11F/c1-2-15(12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11H,1H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOHRTBWXVCTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=C(C1=CC=CC=C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474102 | |
| Record name | 1-Fluoro-4-(1-phenylpropadienyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene | |
CAS RN |
205108-04-9 | |
| Record name | 1-Fluoro-4-(1-phenylpropadienyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



